molecular formula C22H21BrN2O B333995 [2-(4-Bromophenyl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone

[2-(4-Bromophenyl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B333995
M. Wt: 409.3 g/mol
InChI Key: QCZRUHUBGULBFL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-quinolylmethanone is an organic compound that features a quinoline core substituted with a bromophenyl group and a piperidino methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-quinolylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, 2-(4-Bromophenyl)-4-quinolylmethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-4-quinolylmethanone lies in its combination of a quinoline core with a bromophenyl group and a piperidino methanone moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H21BrN2O

Molecular Weight

409.3 g/mol

IUPAC Name

[2-(4-bromophenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H21BrN2O/c1-15-6-4-5-13-25(15)22(26)19-14-21(16-9-11-17(23)12-10-16)24-20-8-3-2-7-18(19)20/h2-3,7-12,14-15H,4-6,13H2,1H3

InChI Key

QCZRUHUBGULBFL-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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